molecular formula C8H11BrN2O2 B13290288 5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13290288
M. Wt: 247.09 g/mol
InChI Key: PIIOEUYWNTXXGR-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable pyrimidine precursor followed by the introduction of the methoxypropyl group. One common method involves the treatment of 5-bromo-2,4-diethoxypyrimidine with a suitable alkylating agent in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper bronze .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one
  • 5-Chloro-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one
  • 5-Fluoro-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one

Uniqueness

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly interesting for research and development .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-2-(1-methoxypropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11BrN2O2/c1-3-6(13-2)7-10-4-5(9)8(12)11-7/h4,6H,3H2,1-2H3,(H,10,11,12)

InChI Key

PIIOEUYWNTXXGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C(=O)N1)Br)OC

Origin of Product

United States

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